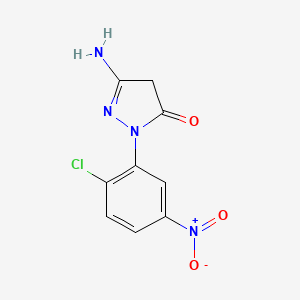
5-Amino-2-(2-chloro-5-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core substituted with amino, chloro, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Substitution reactions: The introduction of the amino, chloro, and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors.
Material Science: As a building block for the synthesis of novel materials with specific electronic or optical properties.
Biology: As a probe for studying biological processes involving pyrazolone derivatives.
作用机制
The mechanism of action of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
相似化合物的比较
Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the chloro and nitro substituents.
3-Amino-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one: Lacks the nitro substituent.
3-Amino-1-(2-nitrophenyl)-1H-pyrazol-5(4H)-one: Lacks the chloro substituent.
Uniqueness
The presence of both chloro and nitro groups in 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
96701-60-9 |
|---|---|
分子式 |
C9H7ClN4O3 |
分子量 |
254.63 g/mol |
IUPAC 名称 |
5-amino-2-(2-chloro-5-nitrophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7ClN4O3/c10-6-2-1-5(14(16)17)3-7(6)13-9(15)4-8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI 键 |
ALYJVVXAYAJJGD-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)


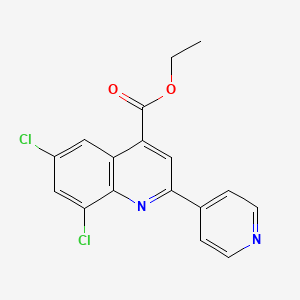
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
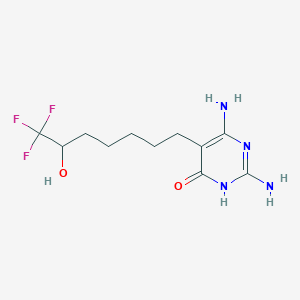
![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)


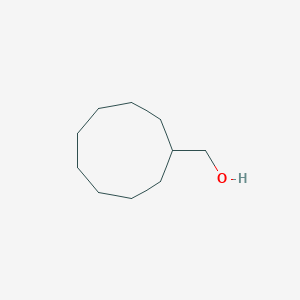
![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
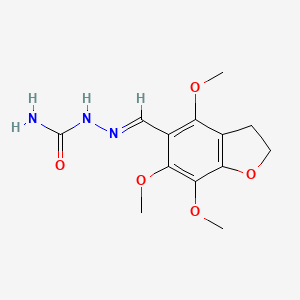
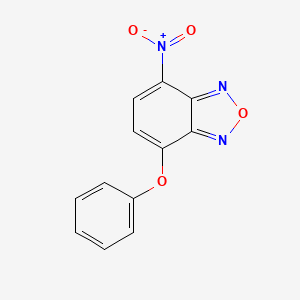
![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)
